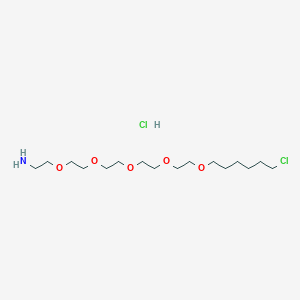![molecular formula C10H20N2O2 B2597792 tert-butyl N-[3-(methylamino)cyclobutyl]carbamate CAS No. 2168236-44-8](/img/structure/B2597792.png)
tert-butyl N-[3-(methylamino)cyclobutyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl N-[3-(methylamino)cyclobutyl]carbamate is a chemical compound that is commonly referred to as TMC-1. It is a carbamate derivative that has been extensively studied for its potential use in scientific research. TMC-1 has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Scientific Research Applications
Enantioselective Synthesis
The compound has been noted as an essential intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The structure of the compound demonstrates the relative substitution of the cyclopentane ring, critical in β-2-deoxyribosylamine (Ober, Marsch, Harms, & Carell, 2004).
Synthesis of Anti-cancer Drug Intermediates
Tert-butyl{1-[(p-phenylacetyl)phenyl]cyclobutyl}carbamate, a key intermediate in anti-cancer drug development, was synthesized using the compound as a precursor. This synthesis involved the Weinreb ketone synthesis method, proving its utility in medicinal chemistry (Hao, 2011).
Synthesis of Spirocyclopropanated Analogues of Insecticides
The compound was used in the synthesis of spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. This highlights its role in developing novel and potentially more efficient insecticides (Brackmann et al., 2005).
Stereoselective Synthesis of Factor Xa Inhibitors
The compound played a central role in the stereoselective synthesis of six stereoisomers of 3,4-diaminocyclohexane carboxamide, which are key intermediates for the synthesis of Factor Xa inhibitors. This demonstrates the compound's importance in the synthesis of therapeutic agents (Wang, Ma, Reddy, & Hu, 2017).
properties
IUPAC Name |
tert-butyl N-[3-(methylamino)cyclobutyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-7(6-8)11-4/h7-8,11H,5-6H2,1-4H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNDOUJOQHVZFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[3-(methylamino)cyclobutyl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

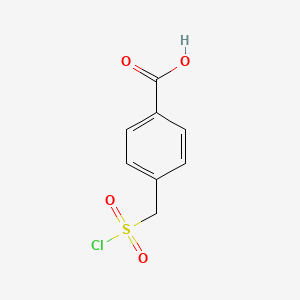
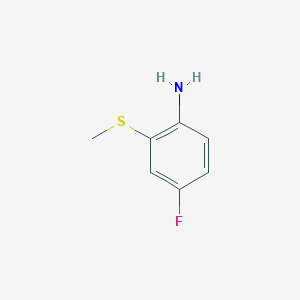
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone](/img/structure/B2597712.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2597714.png)

![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2597716.png)
![N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2597719.png)
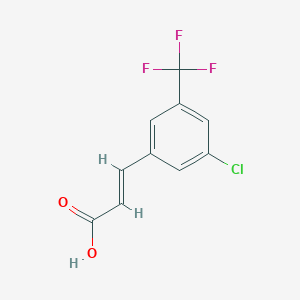
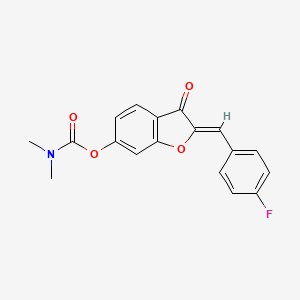
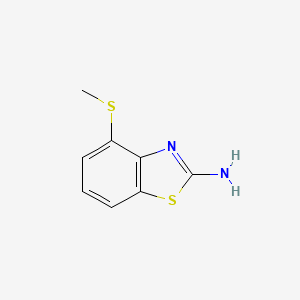
![3-Chloro-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2597726.png)
![8,8-Difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2597727.png)
![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2597730.png)
